2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane
Description
2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. These structures are known for their unique three-dimensional shapes and are often used in medicinal chemistry as bioisosteres to improve the pharmacokinetic properties of drug candidates .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-2-yl-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(19-12-13-10-17(19)11-13)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQHTKLJLOUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods: Industrial production methods for this compound are still under development. The current focus is on improving the synthetic accessibility and scalability of the [2.1.1]hexane platform . Photocatalytic cycloaddition reactions are being explored to provide unified access to various substitution patterns, which could potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane has a wide range of scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules .
- Biology : Acts as a bioisostere to improve the pharmacokinetic properties of drug candidates .
- Medicine : Incorporated into the structure of fungicides to create patent-free analogs with high antifungal activity .
- Industry : Potential applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action for 2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites on proteins and enzymes, modulating their activity. This can lead to improved solubility, activity, and conformational restriction of drug candidates .
Comparison with Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.2]octane
- Bicyclo[3.1.1]heptane
Uniqueness: 2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane is unique due to its specific substitution pattern and the ability to act as a bioisostere for ortho-substituted benzene rings. This makes it particularly valuable in medicinal chemistry for the development of new drug candidates with improved pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
